molecular formula C15H16ClN3OS B4979645 N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

Cat. No.: B4979645
M. Wt: 321.8 g/mol
InChI Key: NRAWSVNUVNPUHE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a methylpyrimidinyl group, and a sulfanylbutanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-chlorophenyl and 6-methylpyrimidin-4-yl intermediates. These intermediates are then coupled through a sulfanyl linkage to form the final compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide
  • N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropionamide
  • N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanoic acid

Uniqueness

N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-3-13(21-14-8-10(2)17-9-18-14)15(20)19-12-6-4-11(16)5-7-12/h4-9,13H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAWSVNUVNPUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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